(3'-Methyl-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanol
Description
(3’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol is a compound that features a trifluoromethoxy group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethoxy group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
[3-(3-methylphenyl)-5-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-10-3-2-4-12(5-10)13-6-11(9-19)7-14(8-13)20-15(16,17)18/h2-8,19H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHVJXLOYDRXEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)CO)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol typically involves the trifluoromethylation of carbon-centered radical intermediates . One common method includes the use of trifluoromethoxylation reagents, which are prepared through a multi-step synthesis starting from commercially available precursors . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
(3’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-5-(trifluoromethoxy)benzyl alcohol): This compound shares a similar trifluoromethoxy group and exhibits comparable chemical properties.
(2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl): Known for its applications in microelectronics and optoelectronics, this compound also features trifluoromethyl groups.
Uniqueness
(3’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol is unique due to its specific structural configuration, which imparts distinct physicochemical properties. The presence of both the trifluoromethoxy group and the biphenyl structure enhances its stability and reactivity, making it valuable in various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
